Cas no 10414-81-0 (2'-Amino-2'-deoxyadenosine)

2'-Amino-2'-deoxyadenosine 化学的及び物理的性質

名前と識別子

-

- 2'-Amino-2'-deoxyadenosine

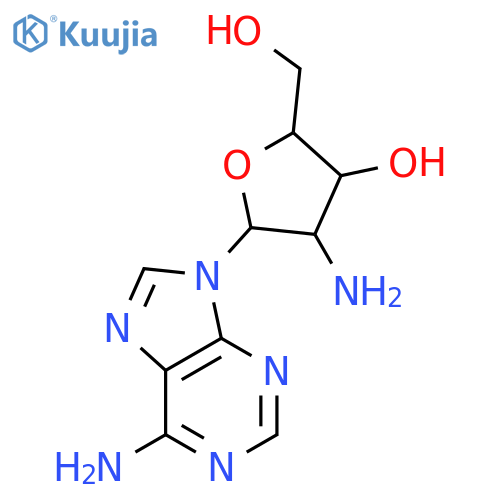

- (2R,3S,4R,5R)-4-Amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- 2'-amino-2'-deoxy-adenosine

- 2'-Amino-2'-deoxy-D-adenosine

- 2'-Aminoadenosine

- 2'-AMINO-D-ADENOSINE

- 2'-NH2-dA

- Adenosine,2'-amino,-2'-deoxy

- Jci-2172

- Nsc324326

- 9-(2-Amino-2-deoxy-β-D-ribofuranosyl)-adenine

- 2-AMINO-ADENOSINE

- 2'-Deoxy-2'-aminoadenosine

- 4-Amino-5-(6-amino-purin-9-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol

- 2AD

- 2''-AMINO-2''-DEOXYADENOSINE

- ADENOSINE, 2'-AMINO,-2'-DEOXY-

- 2-NH2-dA

- cid_100053

- Adenosine,2'-amino-2'-deoxy-

- Adenosine, 2'-amino-2'-deoxy-

- CQKMBZHLOYVGHW-QYYRPYC

-

- MDL: MFCD06657636

- インチ: 1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1

- InChIKey: CQKMBZHLOYVGHW-QYYRPYCUSA-N

- ほほえんだ: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]([H])([C@]1([H])N1C([H])=NC2=C(N([H])[H])N=C([H])N=C12)N([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 266.11300

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 334

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 145

じっけんとくせい

- 色と性状: White to Yellow Solid

- ふってん: 657.6°C at 760 mmHg

- ようかいど: Soluble in DMSO.

- PSA: 145.33000

- LogP: -0.73210

2'-Amino-2'-deoxyadenosine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

2'-Amino-2'-deoxyadenosine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2'-Amino-2'-deoxyadenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801671-100mg |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | 98% | 100mg |

¥940.00 | 2022-09-03 | |

| Chemenu | CM360925-100mg |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | 95%+ | 100mg |

$*** | 2023-04-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801671-250mg |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | 98% | 250mg |

¥1,815.00 | 2022-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015524-250mg |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | 98% | 250mg |

¥1534 | 2023-04-17 | |

| TRC | A614928-10mg |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | 10mg |

$ 57.00 | 2023-09-08 | ||

| abcr | AB347853-1g |

2'-Amino-2'-deoxyadenosine, 98%; . |

10414-81-0 | 98% | 1g |

€413.00 | 2025-02-20 | |

| A2B Chem LLC | AD68383-500mg |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | 500mg |

$750.00 | 2024-01-05 | ||

| 1PlusChem | 1P007WV3-100mg |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | ≥98% | 100mg |

$126.00 | 2025-02-22 | |

| Aaron | AR007X3F-250mg |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | 90% | 250mg |

$262.00 | 2025-01-23 | |

| A2B Chem LLC | AD68383-1g |

2'-Amino-2'-deoxyadenosine |

10414-81-0 | 1g |

$1309.00 | 2024-01-05 |

2'-Amino-2'-deoxyadenosine 関連文献

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

2'-Amino-2'-deoxyadenosineに関する追加情報

Professional Introduction to 2'-Amino-2'-deoxyadenosine (CAS No. 10414-81-0)

2'-Amino-2'-deoxyadenosine, identified by its Chemical Abstracts Service (CAS) number CAS No. 10414-81-0, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, derived from adenosine through structural modification, exhibits unique properties that make it a valuable tool in both academic studies and industrial applications.

The molecular structure of 2'-Amino-2'-deoxyadenosine features an amino group at the 2' position of the ribose sugar, replacing the hydroxyl group typically found in adenosine. This substitution imparts distinct biochemical characteristics, influencing its interactions with enzymes and cellular pathways. The modified sugar moiety enhances stability while maintaining functional relevance, making it a promising candidate for various therapeutic interventions.

In recent years, 2'-Amino-2'-deoxyadenosine has been extensively studied for its potential applications in drug development. One of the most compelling areas of research involves its role as an intermediate in synthesizing novel antiviral agents. The compound's ability to mimic natural nucleosides while inhibiting viral replication has led to its exploration in combating RNA viruses, including those responsible for significant global health challenges. Preliminary studies suggest that derivatives of 2'-Amino-2'-deoxyadenosine may disrupt viral polymerase activity, offering a novel mechanism for therapeutic intervention.

Moreover, the biochemical properties of 2'-Amino-2'-deoxyadenosine have attracted interest in the field of cancer research. Research indicates that this nucleoside analog can modulate key signaling pathways involved in tumor growth and survival. By interfering with adenosine receptors and downstream effectors, it may suppress proliferation and induce apoptosis in certain cancer cell lines. These findings have opened up new avenues for developing targeted therapies that leverage the unique pharmacological profile of 2'-Amino-2'-deoxyadenosine.

The synthesis and characterization of 2'-Amino-2'-deoxyadenosine have also advanced significantly, thanks to innovations in organic chemistry and biotechnology. Modern synthetic routes enable high-yield production with minimal side reactions, ensuring purity and consistency for research and clinical applications. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in elucidating the structural details and confirming the identity of this compound.

In addition to its therapeutic potential, 2'-Amino-2'-deoxyadenosine has been explored as a biomarker in diagnostic assays. Its unique interactions with biological molecules make it an effective probe for detecting specific enzymatic activities and metabolic pathways. Researchers are leveraging this property to develop rapid diagnostic tools for diseases where adenosine metabolism plays a critical role, such as metabolic disorders and certain inflammatory conditions.

The future prospects of 2'-Amino-2'-deoxyadenosine are vast, with ongoing studies focusing on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical trials, bringing novel treatments to patients in need. As our understanding of molecular biology continues to evolve, compounds like CAS No. 10414-81-0's derivatives will likely play a pivotal role in addressing some of the most pressing challenges in medicine.

The versatility of 2'-Amino-2'-deoxyadenosine extends beyond pharmaceutical applications; it also holds promise in biotechnology and genetic engineering. Its ability to interact with nucleic acids and enzymes makes it a valuable tool for modifying gene expression and developing synthetic biological systems. Researchers are investigating its use in CRISPR-Cas systems and other gene-editing technologies, where precise control over nucleic acid interactions is essential.

In conclusion, 2'-Amino-2'-deoxyadenosine (CAS No. 10414-81-0) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and biochemical properties have positioned it as a cornerstone in drug discovery, diagnostics, and biotechnology. As research continues to uncover new insights into its mechanisms of action, we can anticipate even broader implications for human health and disease treatment.